5,5'-[(5-Nitropyrimidine-4,6-diyl)disulfanediyl]bis(1,3,4-thiadiazol-2-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({6-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-5-NITROPYRIMIDIN-4-YL}SULFANYL)-1,3,4-THIADIAZOL-2-AMINE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 5-({6-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-5-NITROPYRIMIDIN-4-YL}SULFANYL)-1,3,4-THIADIAZOL-2-AMINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring.
Coupling Reaction: The final step involves coupling the amino-thiadiazole derivative with a suitable pyrimidine derivative to form the target compound.
Chemical Reactions Analysis
Scientific Research Applications
5-({6-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-5-NITROPYRIMIDIN-4-YL}SULFANYL)-1,3,4-THIADIAZOL-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, exhibiting cytotoxicity against various cancer cell lines.
Agriculture: It has been studied for its antifungal and antibacterial properties, making it a candidate for developing new pesticides.
Materials Science: The compound’s unique structure allows it to be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-({6-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-5-NITROPYRIMIDIN-4-YL}SULFANYL)-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound binds to DNA and inhibits the replication process, leading to cell death . Additionally, its antibacterial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar compounds to 5-({6-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-5-NITROPYRIMIDIN-4-YL}SULFANYL)-1,3,4-THIADIAZOL-2-AMINE include:
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Used as a diuretic and in the treatment of glaucoma.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Studied for its urease inhibitory activity.
These compounds share the thiadiazole core structure but differ in their functional groups, leading to varied biological activities and applications.
Properties
Molecular Formula |
C8H5N9O2S4 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-[6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-5-nitropyrimidin-4-yl]sulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5N9O2S4/c9-5-13-15-7(22-5)20-3-2(17(18)19)4(12-1-11-3)21-8-16-14-6(10)23-8/h1H,(H2,9,13)(H2,10,14) |
InChI Key |
ABJJKJGNWAUJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)SC2=NN=C(S2)N)[N+](=O)[O-])SC3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.